Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and neuroprotective properties .
Preparation Methods
The synthesis of Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps. One common synthetic route includes the annulation of pyrimidine moiety to a triazole ring. This process typically involves the use of 3-amino-1,2,4-triazole as a starting material . The reaction conditions often require the presence of catalysts such as ZnCl2 and solvents like ethanol. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as a CDK2 inhibitor, making it a candidate for anticancer drug development.
Neuroprotection: Studies have indicated its neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves inhibition of CDK2/cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the active site of CDK2 through hydrogen bonding with key residues such as Leu83 .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds also exhibit CDK2 inhibitory activity but differ in their substituent groups and overall molecular structure. Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific fluorophenoxy and methylthieno substituents, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C17H13FN4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 4-[(4-fluorophenoxy)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H13FN4O3S/c1-9-13-15-20-12(7-25-11-5-3-10(18)4-6-11)21-22(15)8-19-16(13)26-14(9)17(23)24-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
WGAQELHVHIFWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)F)C(=O)OC |
Origin of Product |
United States |
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